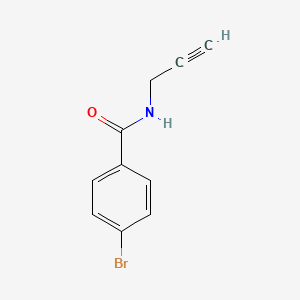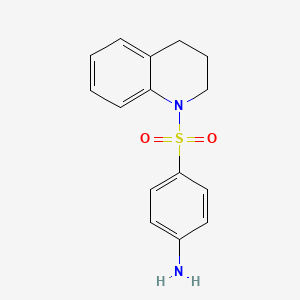
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline (DHQSA) is a heterocyclic compound that has been studied extensively for its potential applications in various scientific research fields. DHQSA has been found to possess a plethora of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Modifications
- Novel Synthesis Methods : Techniques involving lanthanide catalysts and microwave technology have been applied to synthesize various substituted 1,2-dihydroquinolines, showcasing the potential for creating diverse chemical libraries (Theoclitou & Robinson, 2002).
- Asymmetric Synthesis : Research into asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones indicates the possibility of producing these compounds with high enantioselectivity, important for chemical specificity (Liu & Lu, 2010).
- Synthesis Related to Antiviral Compounds : The synthesis of tetrahydroquinolines related to the antiviral compound Virantmycin demonstrates the application of 4-substituted anilines in medical chemistry (Francis, Williamson, & Ward, 2004).
Chemical Structure and Analysis
- Structural Formation : Studies on the formation of the 3,4-dihydroquinolin-2-one skeleton provide insights into the structural aspects of similar compounds, relevant for understanding their chemical behavior (Dengiz & Balcı, 2013).
- Crystal Structure Analysis : Examination of related compounds, like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, through crystal structure investigations and DFT studies, aids in understanding the molecular interactions and stability of these chemicals (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Potential Therapeutic Applications
- Antimicrobial Activity : Quinazolinone derivatives, closely related to 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, have been synthesized and evaluated for antimicrobial activity, highlighting potential applications in medicine (Habib, Hassan, & El‐Mekabaty, 2013).
- Antiproliferative Agents : 4-Anilinoquinazoline derivatives have been explored for their anti-proliferative properties, suggesting the relevance of similar structures in cancer treatment (Yassen, Elshihawy, Said, & Abouzid, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUMRFYQYBKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277979 |
Source


|
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5455-89-0 |
Source


|
| Record name | 5455-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


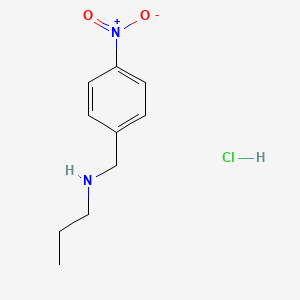

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)


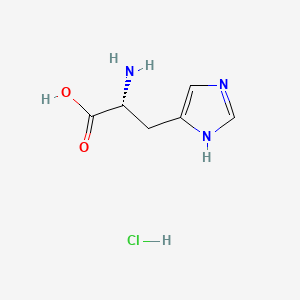

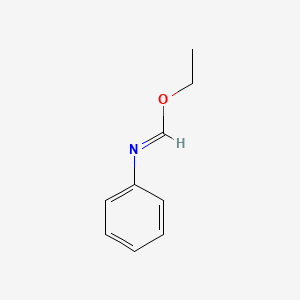



![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
